molecular formula C18H16FNO4S3 B3018240 N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide CAS No. 896346-72-8

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide

Cat. No.: B3018240
CAS No.: 896346-72-8
M. Wt: 425.51
InChI Key: ZNJGGGLVIBLTLE-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide is a sulfonamide derivative featuring dual aromatic systems: a 4-fluorobenzenesulfonyl group and a thiophen-2-yl moiety. The fluorine atom at the para position of the benzene ring may enhance metabolic stability and binding affinity, while the thiophene group could contribute to π-π interactions in hydrophobic pockets of target proteins.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S3/c19-14-8-10-15(11-9-14)26(21,22)18(17-7-4-12-25-17)13-20-27(23,24)16-5-2-1-3-6-16/h1-12,18,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJGGGLVIBLTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s fluorobenzene and thiophene moieties contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several sulfonamide derivatives, differing primarily in substituents and backbone architecture. Key analogues include:

Compound Name Substituents Key Features Reference
4-Fluoro-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide Piperidin-4-yl, dihydrobenzofuran Dual α2A/5-HT7 receptor antagonist
2-(4-{N-[(Thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)acetic acid Thiophen-2-ylmethyl, methylbenzenesulfonamide Dual 5-Lipoxygenase/mPGES-1 inhibitor
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Bromothiophen-2-yl, quinolone core Antibacterial agents
3-Fluoro-N-{1-[2-(biphenyl-2-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide Biphenyl-2-yloxy, piperidine Serotonin receptor modulation

Key Observations :

  • Fluorine Substitution: The 4-fluorobenzenesulfonyl group in the target compound contrasts with non-fluorinated analogues (e.g., methylbenzenesulfonamide in ). Fluorination often improves pharmacokinetic properties, as seen in compound 6 (89% yield, α2A/5-HT7 antagonism) .
  • Thiophene vs. Heterocyclic Cores: The thiophen-2-yl group is shared with bromothiophene derivatives in , which exhibit antibacterial activity. However, replacing thiophene with quinoline () or biphenyl-2-yloxy () alters target selectivity.

Physicochemical Properties

  • Lipophilicity : The thiophene moiety increases logP compared to purely aromatic sulfonamides (e.g., biphenyl derivatives in ).
  • Solubility : Sulfonamides with polar substituents (e.g., piperidine in ) exhibit improved aqueous solubility over fully aromatic analogues.

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various biological targets, and relevant research findings.

  • Molecular Formula : C22H20FNO4S2
  • Molecular Weight : 459.53 g/mol
  • Physical State : White to off-white powder
  • Melting Point : 150-152°C
  • Solubility : Approximately 3-5 mg/mL in DMSO

This compound primarily acts as a selective inhibitor of the protein kinase PAK1 (p21-activated kinase 1). PAK1 plays a crucial role in various cellular processes, including cell migration, proliferation, and gene transcription. By inhibiting PAK1, this compound can potentially disrupt these processes, which may be beneficial in treating certain cancers and other diseases where PAK1 is implicated.

Antimicrobial Activity

Research has demonstrated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, fluoroarylbichalcophene derivatives have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity. The presence of fluorine atoms enhances the lipophilicity and biological availability of these compounds, which contributes to their antimicrobial efficacy .

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128
MA-1113128Not Detected
MA-1114128Not Detected

The above table summarizes the antimicrobial activity of selected fluoroarylbichalcophene derivatives, highlighting the effectiveness of MA-1156 as a potent antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies suggest that the compound's inhibition of PAK1 may lead to reduced tumor cell proliferation and migration. This is particularly relevant in cancers where PAK1 is overexpressed or hyperactivated.

Case Studies

  • In Vitro Studies on S. aureus :
    • A study examined the effects of fluoroaryl derivatives on S. aureus, revealing significant reductions in cell viability at higher concentrations. The treated cells displayed altered morphology and reduced biofilm formation .
  • Anticancer Efficacy :
    • Research involving various cancer cell lines indicated that this compound effectively inhibited cell growth and induced apoptosis in PAK1-dependent pathways. The compound's ability to modulate signaling pathways linked to cell survival and proliferation was noted as a critical factor in its anticancer activity.

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